molecular formula C14H20N2O2 B2792714 tert-Butyl (S)-(5-amino-2,3-dihydro-1H-inden-1-yl)carbamate CAS No. 903558-18-9

tert-Butyl (S)-(5-amino-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No. B2792714
CAS RN: 903558-18-9
M. Wt: 248.326
InChI Key: DZODLSYYJVFGGO-LBPRGKRZSA-N
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Description

Tert-Butyl carbamate is a laboratory chemical used in various applications . It is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Synthesis Analysis

The synthesis of carbamates like tert-Butyl carbamate can be achieved through various methods. One such method involves a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . Another method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate. A subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the carbamate .


Molecular Structure Analysis

The molecular formula of tert-Butyl carbamate is C5H11NO2 . The molecular weight is 117.1463 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Tert-Butyl carbamate can undergo various reactions. For instance, it can participate in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .


Physical And Chemical Properties Analysis

Tert-Butyl carbamate is a solid substance. It has a molecular weight of 117.1463 . The CAS Registry Number is 4248-19-5 .

Scientific Research Applications

Mechanism of Action

Target of Action

Tert-Butyl (S)-(5-amino-2,3-dihydro-1H-inden-1-yl)carbamate, also known as tert-butyl N-[(1S)-5-amino-2,3-dihydro-1H-inden-1-yl]carbamate, is a carbamate derivative . Carbamates are known to interact with various targets, including enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play crucial roles in the nervous system by breaking down neurotransmitters such as acetylcholine.

Mode of Action

The compound’s interaction with its targets involves the formation of a carbamate moiety . This moiety can bind to the active site of the target enzyme, inhibiting its function . The inhibition of AChE and BChE leads to an increase in acetylcholine levels, affecting neurotransmission.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE and BChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can have various downstream effects, depending on the specific location and function of the cholinergic synapses involved.

Pharmacokinetics

Carbamates in general are known to have good absorption and distribution profiles . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would likely be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups that can undergo metabolic transformations.

Result of Action

The primary molecular effect of this compound’s action is the inhibition of AChE and BChE, leading to increased acetylcholine levels . This can result in enhanced cholinergic transmission, which can have various cellular effects depending on the specific neurons involved. For instance, it could lead to increased muscle contraction or changes in heart rate.

properties

IUPAC Name

tert-butyl N-[(1S)-5-amino-2,3-dihydro-1H-inden-1-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-7-4-9-8-10(15)5-6-11(9)12/h5-6,8,12H,4,7,15H2,1-3H3,(H,16,17)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZODLSYYJVFGGO-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C1C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC2=C1C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (S)-(5-amino-2,3-dihydro-1H-inden-1-yl)carbamate

CAS RN

903558-18-9
Record name tert-butyl N-[(1S)-5-amino-2,3-dihydro-1H-inden-1-yl]carbamate
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